molecular formula C21H34O3 B310924 4-methoxyphenyl myristate

4-methoxyphenyl myristate

Cat. No.: B310924
M. Wt: 334.5 g/mol
InChI Key: BYCQJIJKYKHTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxyphenyl myristate, is an organic compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . This compound is an ester derived from myristic acid and 4-methoxyphenol. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, 4-methoxyphenyl ester, typically involves the esterification of myristic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-methoxyphenyl myristate, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methoxyphenyl myristate, has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-methoxyphenyl myristate, is unique due to its combined properties of myristic acid and 4-methoxyphenol. This combination imparts both lipid-modulating and antioxidant activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(4-methoxyphenyl) tetradecanoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(22)24-20-17-15-19(23-2)16-18-20/h15-18H,3-14H2,1-2H3

InChI Key

BYCQJIJKYKHTRV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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